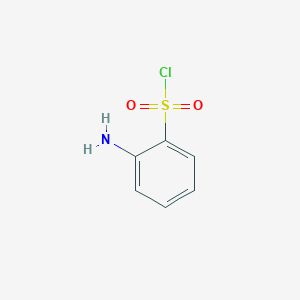

2-Amino-benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-benzenesulfonyl chloride is an organosulfur compound with the chemical formula C6H6ClNO2S. It is a derivative of benzenesulfonyl chloride, where an amino group is substituted at the ortho position relative to the sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-benzenesulfonyl chloride can be synthesized through the chlorination of 2-aminobenzenesulfonic acid using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using phosphorus pentachloride (PCl5) or phosphorus oxychloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines to form sulfonamides.

Alcohols: Reacts with alcohols to form sulfonate esters.

Bases: Can react with bases to form corresponding sulfonate salts.

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Aplicaciones Científicas De Investigación

2-Amino-benzenesulfonyl chloride is utilized in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-amino-benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines and alcohols. This reactivity is exploited in the formation of sulfonamides and sulfonate esters. The compound can also inhibit enzymes by modifying active site residues, which is of interest in medicinal chemistry.

Comparación Con Compuestos Similares

Benzenesulfonyl Chloride: Lacks the amino group and is less reactive towards nucleophiles.

p-Toluenesulfonyl Chloride: Contains a methyl group at the para position, making it more stable and easier to handle.

Sulfanilic Acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, making it less reactive.

Uniqueness: 2-Amino-benzenesulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs.

Actividad Biológica

2-Amino-benzenesulfonyl chloride, a derivative of benzenesulfonyl chloride, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and enzyme inhibition properties based on recent research findings.

This compound can be synthesized through the reaction of benzenesulfonyl chloride with ammonia or primary amines. This compound serves as an essential building block in the development of sulfonamide drugs, which are known for their antibacterial properties.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, a study evaluated the minimum inhibitory concentration (MIC) of several sulfonamide derivatives, including those based on this compound, against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed robust antibacterial effects, with MIC values ranging from 15.625 to 62.5 μM for Gram-positive bacteria .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound derivative | 15.625-62.5 | S. aureus |

| Another derivative | 31.25-125 | E. coli |

Additionally, the mechanism of action involves the inhibition of bacterial growth by interfering with protein synthesis and nucleic acid production pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. A notable finding is its ability to induce apoptosis in breast cancer cell lines such as MDA-MB-231. The compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells, indicating a potent pro-apoptotic effect .

In a comparative study, compounds derived from this compound were shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The IC50 values for these compounds ranged from 10.93 to 25.06 nM against CA IX, demonstrating selectivity over CA II . This selectivity is crucial for developing targeted cancer therapies.

Enzyme Inhibition

Enzyme inhibition studies have revealed that derivatives of this compound exhibit significant inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE). The inhibition profiles indicate that these compounds could serve as potential therapeutic agents for conditions associated with dysregulated enzyme activity.

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| hCA I | 1.42–6.58 nM |

| hCA II | 1.72–7.41 nM |

| AChE | 0.20–1.14 nM |

| BChE | 1.55–5.92 nM |

These findings suggest that the biological activity of this compound is multifaceted, impacting both microbial pathogens and cancer cells through distinct mechanisms.

Case Studies and Research Findings

- Antibacterial Study : A study involving novel chromene sulfonamide hybrids synthesized from this compound demonstrated strong antibacterial properties against E. coli and S. aureus, with predictive models indicating significant contributions from steric and hydrophobic fields in their activity .

- Anticancer Research : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells while selectively inhibiting CA IX, making it a candidate for further development in cancer therapy .

- Enzyme Inhibition Analysis : A comprehensive analysis of several sulfonamide derivatives showed promising results against key enzymes involved in various physiological processes, indicating potential therapeutic applications beyond antimicrobial effects .

Propiedades

IUPAC Name |

2-aminobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMQCNNTMBBVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.